Cas no 438025-82-2 (N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide)

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide is a specialized benzamide derivative featuring a benzoyl-substituted chlorophenyl core and difluorobenzamide functionality. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which are associated with bioactivity in related compounds. The presence of electron-withdrawing chloro and fluoro substituents enhances its potential as an intermediate in the synthesis of more complex molecules. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliability in experimental applications.
N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide structure
438025-82-2 structure
Product Name:N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide
CAS No:438025-82-2
MF:C20H12ClF2NO2
MW:371.764591217041
CID:6315542
PubChem ID:2331165
Update Time:2025-06-11

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide
    • F0301-0167
    • Z56802852
    • AKOS024575221
    • 438025-82-2
    • Oprea1_526026
    • Inchi: 1S/C20H12ClF2NO2/c21-13-9-10-17(14(11-13)19(25)12-5-2-1-3-6-12)24-20(26)18-15(22)7-4-8-16(18)23/h1-11H,(H,24,26)
    • InChI Key: WHFPRGPCFBGICO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)C(C1C=CC=CC=1)=O)NC(C1C(=CC=CC=1F)F)=O

Computed Properties

  • Exact Mass: 371.0524626g/mol
  • Monoisotopic Mass: 371.0524626g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 46.2Ų

N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide Pricemore >>

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N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide Related Literature

Additional information on N-(2-benzoyl-4-chlorophenyl)-2,6-difluorobenzamide

N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Overview

N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide (CAS No. 438025-82-2) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 438025-82-2, has been the subject of numerous studies due to its potential therapeutic applications and unique chemical properties.

The molecular structure of N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide is characterized by a benzoyl group attached to a 4-chlorophenyl ring, which is further substituted with a 2,6-difluorobenzamide moiety. This intricate arrangement confers the compound with specific physical and chemical properties that make it a valuable candidate for various applications in drug discovery and development.

Recent research has highlighted the potential of N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This property makes it a promising lead for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California demonstrated that this compound effectively inhibits the replication of several viral strains, including influenza and herpes simplex virus. These findings suggest that N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide could be further explored for its antiviral properties in clinical settings.

The pharmacokinetic profile of N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide has also been studied extensively. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it an attractive candidate for drug development. Furthermore, the compound's ability to cross the blood-brain barrier has been noted in several preclinical studies, suggesting its potential utility in treating central nervous system (CNS) disorders.

The synthetic route for the preparation of N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide has been well-documented in the literature. The synthesis typically involves a multi-step process that includes the formation of the benzoyl chloride intermediate followed by coupling with 4-chloroaniline and subsequent reaction with 2,6-difluorobenzoyl chloride. This synthetic approach allows for the efficient production of high-purity compounds suitable for both research and pharmaceutical applications.

In terms of safety and handling, it is important to note that while N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be used to minimize exposure risks.

The future prospects for N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, and preliminary results have been encouraging. Additionally, researchers are exploring potential combination therapies involving this compound to enhance its therapeutic benefits and reduce side effects.

In conclusion, N-(2-Benzoyl-4-chlorophenyl)-2,6-difluorobenzamide (CAS No. 438025-82-2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing medical treatments for a wide range of conditions.

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